6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tubercular, and anti-cancer properties .
Mechanism of Action
Target of Action
Similar compounds have shown strong antimicrobial action against different microbial species .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit bioactive properties, suggesting they interact with biological targets .
Biochemical Pathways
Similar compounds have shown to have antimicrobial and antioxidant activities, indicating they may interact with biochemical pathways related to these functions .
Result of Action
Similar compounds have shown strong antimicrobial action against different microbial species, indicating that they may have a significant impact at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with pyrimidine derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and microwave irradiation techniques. These methods aim to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzothiazole derivatives.
Biology: Studied for its potential anti-inflammatory and anti-tubercular properties.
Medicine: Investigated for its anti-cancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
Uniqueness
6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is unique due to its specific ethoxy and pyrimidine substitutions, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-3-21-12-7-10(16-8-17-12)14(20)19-15-18-13-9(2)5-4-6-11(13)22-15/h4-8H,3H2,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCKQSBUHBTDES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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